6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
6-Fluoro-3-oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by a fluorine atom and a carboxylic acid group attached to a three-membered oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the oxabicyclohexane ring through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes or receptors. The oxabicyclohexane ring provides structural rigidity, allowing precise interactions with target sites. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: Lacks the fluorine atom and carboxylic acid group, making it less reactive and versatile.
6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but without the oxygen atom in the ring, affecting its chemical properties and reactivity.
Uniqueness
6-Fluoro-3-oxabicyclo[31The oxabicyclohexane ring provides structural rigidity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C6H7FO3 |
---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
6-fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H7FO3/c7-6(5(8)9)3-1-10-2-4(3)6/h3-4H,1-2H2,(H,8,9) |
InChI Key |
YLRNHQCTGAPUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(C(=O)O)F)CO1 |
Origin of Product |
United States |
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